5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity.
Acetylation: The acetylation of the amino group is achieved using acetic anhydride in the presence of a base such as pyridine.
Benzylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, phenyl halides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression.
Molecular Pathways: By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: Another HDAC inhibitor with similar anti-tumorigenic properties.
4-phenyl-3-butenoic acid: Known for its anti-inflammatory and anti-tumorigenic effects.
Uniqueness
5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure, which provides distinct biological activities and potential therapeutic applications. Its ability to inhibit HDACs at lower concentrations compared to similar compounds makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-acetamido-1-benzyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-13(24)19-17-16(18(25)20-15-10-6-3-7-11-15)21-22-23(17)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
MKLWZZMXRFMJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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